molecular formula C22H27ClN2O2 B6495974 5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide CAS No. 955790-98-4

5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide

Cat. No.: B6495974
CAS No.: 955790-98-4
M. Wt: 386.9 g/mol
InChI Key: HNNQBCOKWALVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C22H27ClN2O2 and its molecular weight is 386.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.1761058 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It has been reported as an intermediate in the synthesis of glyburide , which is a drug used to treat type 2 diabetes. Glyburide primarily targets the ATP-sensitive potassium channels in pancreatic beta cells, stimulating insulin release .

Mode of Action

Based on its role as an intermediate in the synthesis of glyburide , it can be inferred that it might interact with its targets through a similar mechanism. Glyburide closes the ATP-sensitive potassium channels in the beta cells of the pancreas. This depolarizes the cell membrane and opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the release of insulin .

Biochemical Pathways

As an intermediate in the synthesis of glyburide , it might affect similar pathways. Glyburide primarily affects the insulin signaling pathway. By stimulating the release of insulin, it promotes glucose uptake, glycogen synthesis, and fat storage, while inhibiting gluconeogenesis .

Pharmacokinetics

As an intermediate in the synthesis of glyburide , it might have similar properties. Glyburide is well absorbed from the gastrointestinal tract and is extensively metabolized by the liver. Its metabolites are excreted in the bile and urine .

Result of Action

As an intermediate in the synthesis of glyburide , it might have similar effects. Glyburide stimulates the release of insulin, which has multiple effects at the cellular level, including promoting glucose uptake by cells, increasing glycogen synthesis, and inhibiting gluconeogenesis .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2/c1-3-12-25-13-4-5-17-14-16(6-8-20(17)25)10-11-24-22(26)19-15-18(23)7-9-21(19)27-2/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNQBCOKWALVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.